molecular formula C10H10N4O2 B14299960 4,4'-Dimethoxy-2,2'-bipyrimidine CAS No. 126126-59-8

4,4'-Dimethoxy-2,2'-bipyrimidine

Cat. No.: B14299960
CAS No.: 126126-59-8
M. Wt: 218.21 g/mol
InChI Key: UWNMELRNHXKIKH-UHFFFAOYSA-N
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Description

4,4’-Dimethoxy-2,2’-bipyrimidine is an organic compound with the molecular formula C12H12N2O2 It is a derivative of bipyrimidine, characterized by the presence of two methoxy groups attached to the 4 and 4’ positions of the bipyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethoxy-2,2’-bipyrimidine typically involves the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxy-2,2’-bipyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted bipyrimidine derivatives.

Scientific Research Applications

4,4’-Dimethoxy-2,2’-bipyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-Dimethoxy-2,2’-bipyrimidine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various chemical reactions, including catalysis and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dimethoxy-2,2’-bipyrimidine is unique due to its specific substitution pattern and the presence of the bipyrimidine core. This gives it distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.

Properties

126126-59-8

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

4-methoxy-2-(4-methoxypyrimidin-2-yl)pyrimidine

InChI

InChI=1S/C10H10N4O2/c1-15-7-3-5-11-9(13-7)10-12-6-4-8(14-10)16-2/h3-6H,1-2H3

InChI Key

UWNMELRNHXKIKH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)C2=NC=CC(=N2)OC

Origin of Product

United States

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